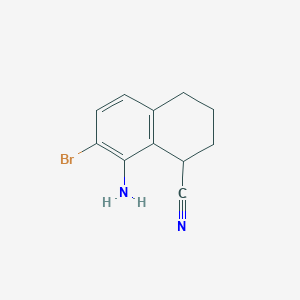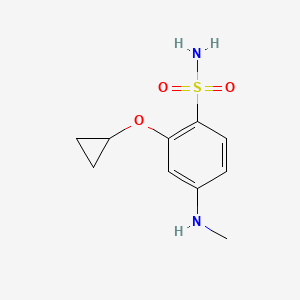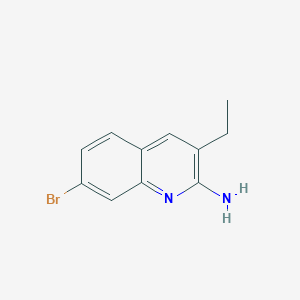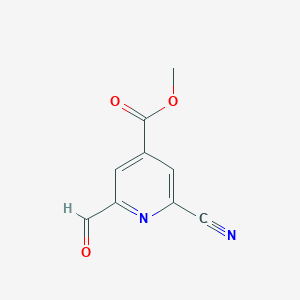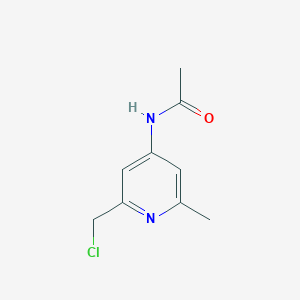
N-(2-(Chloromethyl)-6-methylpyridin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Chloromethyl)-6-methylpyridin-4-yl)acetamide is an organic compound that belongs to the class of acetamides It features a pyridine ring substituted with a chloromethyl group at the 2-position and a methyl group at the 6-position, along with an acetamide group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Chloromethyl)-6-methylpyridin-4-yl)acetamide typically involves the chloromethylation of 6-methylpyridin-4-ylamine followed by acylation. One common method includes the reaction of 6-methylpyridin-4-ylamine with formaldehyde and hydrochloric acid to introduce the chloromethyl group. This intermediate is then reacted with acetic anhydride to form the acetamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Chloromethyl)-6-methylpyridin-4-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.
Reduction: The acetamide group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic substitution: Formation of N-substituted derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
N-(2-(Chloromethyl)-6-methylpyridin-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-(Chloromethyl)-6-methylpyridin-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The acetamide group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloroethyl)acetamide: Similar structure but with an ethyl group instead of a methyl group.
N-(2,6-Dimethylphenyl)chloroacetamide: Features a phenyl ring with two methyl groups and a chloroacetamide group.
N-(2-Methyl-4-pyridyl)acetamide: Lacks the chloromethyl group but has a similar pyridine and acetamide structure.
Uniqueness
N-(2-(Chloromethyl)-6-methylpyridin-4-yl)acetamide is unique due to the presence of both a chloromethyl and a methyl group on the pyridine ring, which can influence its reactivity and binding properties. This combination of functional groups makes it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C9H11ClN2O |
|---|---|
Molecular Weight |
198.65 g/mol |
IUPAC Name |
N-[2-(chloromethyl)-6-methylpyridin-4-yl]acetamide |
InChI |
InChI=1S/C9H11ClN2O/c1-6-3-8(12-7(2)13)4-9(5-10)11-6/h3-4H,5H2,1-2H3,(H,11,12,13) |
InChI Key |
SINXIZQMGDASPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)CCl)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


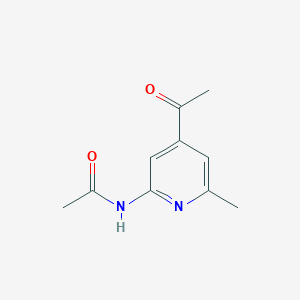


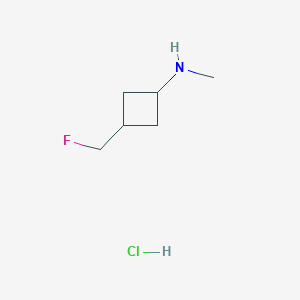

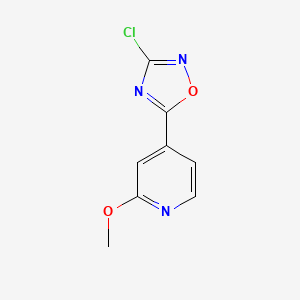
![(1S,2S,4R,8S,9S,11S,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-7,16-dione](/img/structure/B14852958.png)
